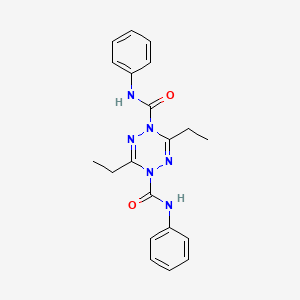
3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a chemical compound belonging to the tetrazine family. Tetrazines are known for their unique electronic properties and their ability to participate in inverse electron demand Diels-Alder reactions. This compound is characterized by its two ethyl groups and two phenyl groups attached to the tetrazine ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of diethyl hydrazine with diphenyl tetrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the tetrazine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their conversion into the final tetrazine derivative. The industrial production methods are designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various functionalized tetrazine compounds.
Scientific Research Applications
3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and developing new biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are primarily related to its electronic properties and reactivity with other chemical species.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the ethyl groups, making it less versatile in certain applications.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups, which can alter its reactivity and applications.
3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine: Features methoxycarbonyl groups, providing different chemical properties and uses.
Uniqueness
3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide stands out due to its combination of ethyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This unique structure allows it to be used in a broader range of applications compared to its similar compounds.
Properties
CAS No. |
676460-90-5 |
|---|---|
Molecular Formula |
C20H22N6O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,6-diethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-3-17-23-26(20(28)22-16-13-9-6-10-14-16)18(4-2)24-25(17)19(27)21-15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3,(H,21,27)(H,22,28) |
InChI Key |
OXHQYOJBKJFCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)CC)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)

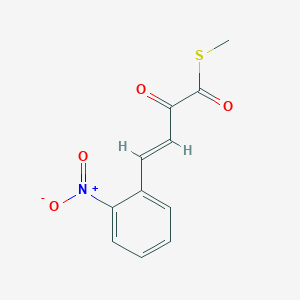
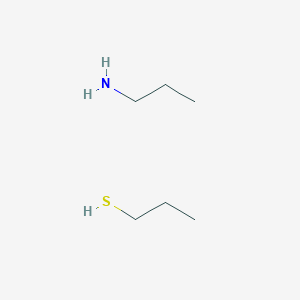

![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
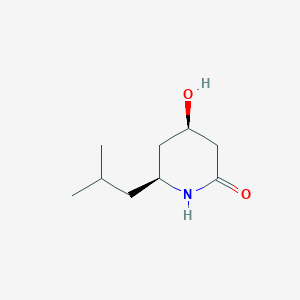
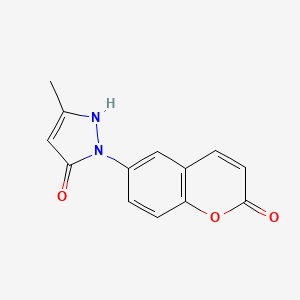

![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
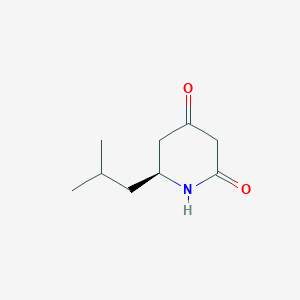
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
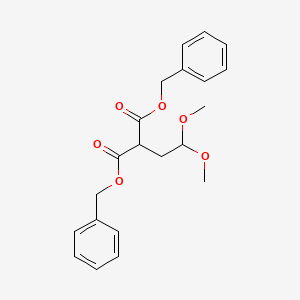
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
